molecular formula C10H12N2OS B13931630 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 5705-28-2

2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

Cat. No.: B13931630
CAS No.: 5705-28-2
M. Wt: 208.28 g/mol
InChI Key: VOXMJYYKAHZMMJ-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is an organic compound that belongs to the class of thienopyrans. This compound is characterized by a fused ring system that includes both thiophene and pyran rings. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved through the Gewald reaction. This involves the reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium. The reaction is typically catalyzed by a mixture of morpholine and diethylamine, and it is carried out at a lower temperature (40–41°C) to improve yields and reduce by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the optimized conditions for the Gewald reaction can be scaled up for industrial synthesis. The use of efficient catalysts and controlled reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Anhydrous dioxane as the solvent.

    Substitution: Basic medium with catalysts like morpholine and diethylamine.

Major Products

Scientific Research Applications

2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has been studied for its potential biological activities, including:

Mechanism of Action

The exact mechanism of action for 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully elucidated. its derivatives have been shown to interact with molecular targets such as Ras-related GTPases, specifically Rab7, which plays a role in class switch DNA recombination and plasma cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile stands out due to its specific fused ring structure and the potential for diverse biological activities. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry.

Properties

CAS No.

5705-28-2

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carbonitrile

InChI

InChI=1S/C10H12N2OS/c1-10(2)3-6-7(4-11)9(12)14-8(6)5-13-10/h3,5,12H2,1-2H3

InChI Key

VOXMJYYKAHZMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)N)C

Origin of Product

United States

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